REACTION_CXSMILES
|
C(OC(=O)[N:7]([S:11]([C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:15]=1[OH:21])(=[O:13])=[O:12])[CH2:8][CH2:9]Cl)(C)(C)C.C([O-])([O-])=O.[K+].[K+]>C(O)C.CCCCCCC>[Br:20][C:18]1[CH:17]=[CH:16][C:15]2[O:21][CH2:9][CH2:8][NH:7][S:11](=[O:13])(=[O:12])[C:14]=2[CH:19]=1 |f:1.2.3|
|
Name
|
product
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CCCl)S(=O)(=O)C1=C(C=CC(=C1)Br)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the salts are filtered off
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained (˜22 g)
|
Type
|
CUSTOM
|
Details
|
is then triturated in heptane
|
Type
|
CUSTOM
|
Details
|
to separate in order
|
Type
|
CUSTOM
|
Details
|
to remove the heptane supernatant
|
Type
|
CUSTOM
|
Details
|
The residue is again triturated in a heptane/isopropyl ether mixture
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the product is rapidly dried
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |